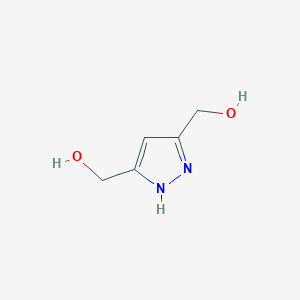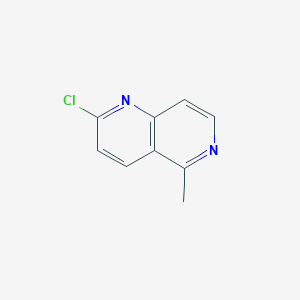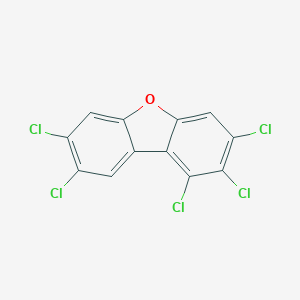
Ethyl (2-ethynylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-ethynylphenyl)carbamate, also known as AY-9944, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of Ethyl (2-ethynylphenyl)carbamate involves its inhibition of HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor to cholesterol. By inhibiting this enzyme, Ethyl (2-ethynylphenyl)carbamate reduces the production of cholesterol in cells. This mechanism has been used to study the effects of cholesterol on various biological processes.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2-ethynylphenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been used to study the role of cholesterol in various diseases such as atherosclerosis, and has been shown to reduce cholesterol levels in cells. Additionally, Ethyl (2-ethynylphenyl)carbamate has been used to study the effects of cholesterol on the development of the nervous system, and has been shown to affect the growth of neurons in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (2-ethynylphenyl)carbamate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the effects of cholesterol on various biological processes. However, there are also limitations to its use. Ethyl (2-ethynylphenyl)carbamate is a relatively non-specific inhibitor of HMG-CoA reductase, and may affect other biological processes in addition to cholesterol synthesis. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the use of Ethyl (2-ethynylphenyl)carbamate in scientific research. One area of interest is the role of cholesterol in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ethyl (2-ethynylphenyl)carbamate has been shown to affect the growth of neurons in vitro, and further research could investigate its potential use as a therapeutic agent for these diseases. Additionally, Ethyl (2-ethynylphenyl)carbamate could be used to study the effects of cholesterol on other biological processes, such as immune function and inflammation. Overall, Ethyl (2-ethynylphenyl)carbamate is a valuable tool for investigating the role of cholesterol in various biological processes, and has the potential to contribute to future advancements in scientific research.
Métodos De Síntesis
The synthesis of Ethyl (2-ethynylphenyl)carbamate involves the reaction of 2-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, ethyl (2-ethynylphenyl)carbamate. This synthesis method has been well-established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
Ethyl (2-ethynylphenyl)carbamate has been used in numerous scientific studies to investigate its effects on various biological processes. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels in cells and has been used to study the role of cholesterol in various diseases such as atherosclerosis.
Propiedades
Número CAS |
148550-52-1 |
|---|---|
Nombre del producto |
Ethyl (2-ethynylphenyl)carbamate |
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
ethyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13) |
Clave InChI |
JIVDSVMOLSICNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C#C |
SMILES canónico |
CCOC(=O)NC1=CC=CC=C1C#C |
Sinónimos |
Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



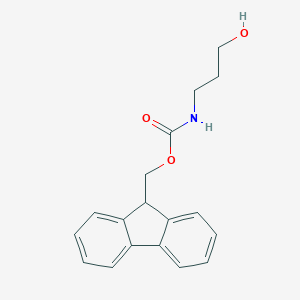
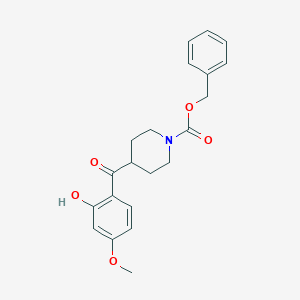
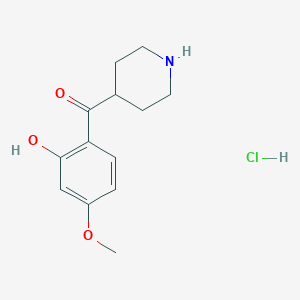
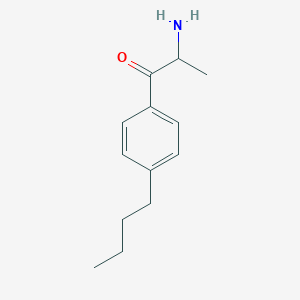
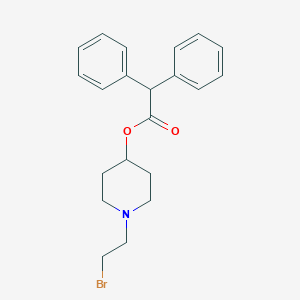
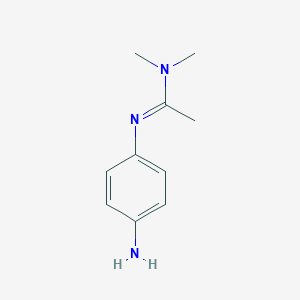
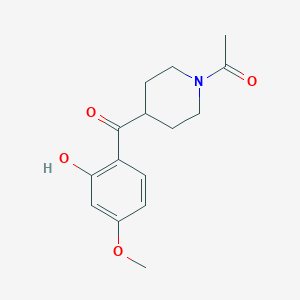
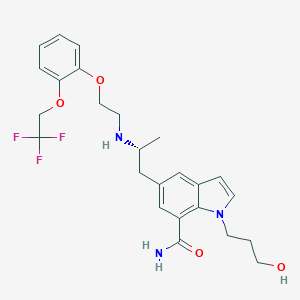
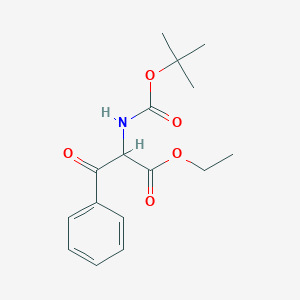
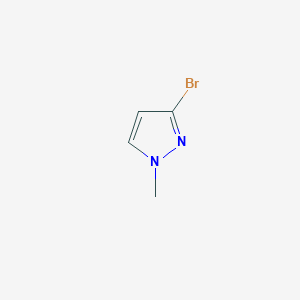
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
